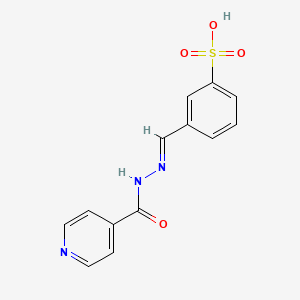
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucylprolin spielt eine bedeutende Rolle bei der Regulation der Proteaseaktivität und findet vielfältige Anwendung in der wissenschaftlichen Forschung und Industrie .
Herstellungsmethoden
Leucylprolin kann durch den proteolytischen Abbau größerer Proteine synthetisiert werden . Die Herstellungsmethode beinhaltet die Verwendung spezifischer Enzyme, die die Spaltung von Peptidbindungen in Proteinen katalysieren, was zur Bildung von Dipeptiden wie Leucylprolin führt. Industrielle Produktionsmethoden umfassen häufig die Verwendung von mikrobiellen Fermentationsprozessen, bei denen gentechnisch veränderte Mikroorganismen zur Produktion des gewünschten Dipeptids eingesetzt werden .
Vorbereitungsmethoden
Leucylproline can be synthesized through the proteolytic breakdown of larger proteins . The preparation method involves the use of specific enzymes that catalyze the cleavage of peptide bonds in proteins, resulting in the formation of dipeptides like leucylproline. Industrial production methods often involve the use of microbial fermentation processes, where genetically engineered microorganisms are employed to produce the desired dipeptide .
Analyse Chemischer Reaktionen
Leucylprolin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Leucylprolin zur Bildung von Hydroxyprolin-Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Leucylprolin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als chirales Bauelement für die Synthese von Pharmazeutika und anderen organischen Verbindungen verwendet . In der Biologie ist Leucylprolin wertvoll für die Untersuchung des Zellstoffwechsels und der Regulation der Makromolekülsynthese in sowohl prokaryotischen als auch eukaryotischen Zellen . In der Medizin wurde es auf seine potenzielle Antitumoraktivität und seine Rolle bei der Regulation der Proteaseaktivität untersucht . Zusätzlich wird Leucylprolin in der Lebensmittelindustrie als Bioprotektor gegen lebensmittelbedingte pathogene Pilze verwendet .
Wirkmechanismus
Der Wirkmechanismus von Leucylprolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Leucylprolin kann als Substrat für Enzyme dienen, die am Prolinstoffwechsel beteiligt sind, wie z. B. Prolin-Dehydrogenase und Pyrrolin-5-Carboxylat-Reduktase . Diese Enzyme spielen eine entscheidende Rolle bei der metabolischen Umverdrahtung, die zelluläre Prozesse wie Proliferation, Überleben und Stressantwort aufrechterhält . Die Wechselwirkung von Leucylprolin mit diesen Enzymen kann verschiedene physiologische Signalwege beeinflussen, darunter den mitochondrialen Stoffwechsel, die Apoptose und die Proteinsynthese .
Wissenschaftliche Forschungsanwendungen
Leucylproline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals and other organic compounds . In biology, leucylproline is valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . In medicine, it has been investigated for its potential antitumor activity and its role in the regulation of protease activity . Additionally, leucylproline is used in the food industry as a bioprotectant against food-borne pathogenic fungi .
Wirkmechanismus
The mechanism of action of leucylproline involves its interaction with specific molecular targets and pathways. Leucylproline can act as a substrate for enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase . These enzymes play a crucial role in the metabolic rewiring that sustains cellular processes like proliferation, survival, and stress response . The interaction of leucylproline with these enzymes can influence various physiological pathways, including mitochondrial metabolism, apoptosis, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Leucylprolin ist einzigartig unter den Dipeptiden aufgrund seiner spezifischen Kombination aus Leucin- und Prolinresten. Ähnliche Verbindungen umfassen andere Prolin-Analoga wie Azetidin-2-Carbonsäure und Hydroxyproline wie trans-4-Hydroxy-L-Prolin und cis-4-Hydroxy-L-Prolin . Diese Analoga haben unterschiedliche Eigenschaften und Anwendungen, wie z. B. ihre Verwendung als chirale Bausteine für die organische Synthese und ihre potenzielle Antitumoraktivität . Leucylprolin zeichnet sich durch seine Rolle bei der Regulation der Proteaseaktivität und seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie aus .
Eigenschaften
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUNIYRYIAIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
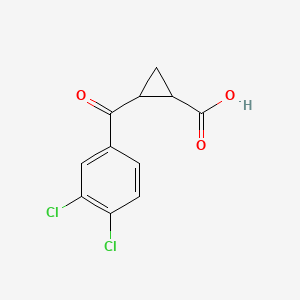
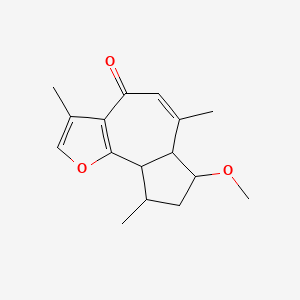
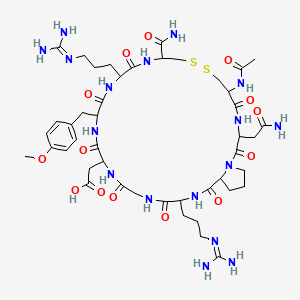
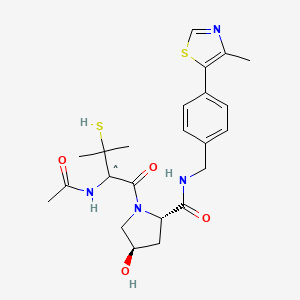

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

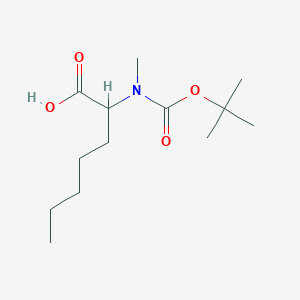
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

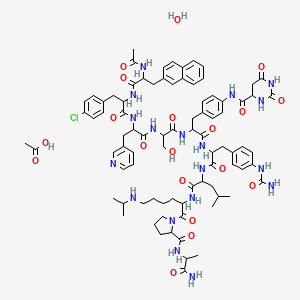
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
